Cas no 2172038-66-1 (2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile
- EN300-1598582
- 2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile
- 2172038-66-1
-
- インチ: 1S/C12H18N4/c1-3-4-12-11(7-8-13)14-15-16(12)9(2)10-5-6-10/h9-10H,3-7H2,1-2H3
- InChIKey: ROIJTHYXDHQSDI-UHFFFAOYSA-N
- ほほえんだ: N1(C(=C(CC#N)N=N1)CCC)C(C)C1CC1
計算された属性
- せいみつぶんしりょう: 218.153146591g/mol
- どういたいしつりょう: 218.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1598582-2.5g |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 2.5g |
$3080.0 | 2023-06-04 | ||
Enamine | EN300-1598582-500mg |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 500mg |
$1509.0 | 2023-09-23 | ||
Enamine | EN300-1598582-2500mg |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 2500mg |
$3080.0 | 2023-09-23 | ||
Enamine | EN300-1598582-1000mg |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 1000mg |
$1572.0 | 2023-09-23 | ||
Enamine | EN300-1598582-5.0g |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1598582-0.1g |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 0.1g |
$1384.0 | 2023-06-04 | ||
Enamine | EN300-1598582-0.05g |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 0.05g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1598582-0.5g |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 0.5g |
$1509.0 | 2023-06-04 | ||
Enamine | EN300-1598582-10.0g |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1598582-0.25g |
2-[1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172038-66-1 | 0.25g |
$1447.0 | 2023-06-04 |
2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Tanumoy Dhawa,Ananta Hazra,Arpita Barma,Kunal Pal,Parimal Karmakar,Partha Roy RSC Adv., 2020,10, 15501-15513
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報
Comprehensive Overview of 2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172038-66-1)
2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172038-66-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a 1,2,3-triazole core with a cyclopropyl and propyl substitution pattern, making it a versatile intermediate for drug discovery and material science applications. Its acetonitrile moiety further enhances its reactivity, enabling diverse synthetic transformations.
In recent years, the demand for triazole-based compounds has surged, driven by their broad biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers are particularly interested in CAS 2172038-66-1 due to its potential as a building block for novel therapeutics. The cyclopropyl group, known for its metabolic stability, is a key feature in many FDA-approved drugs, which underscores the compound's relevance in modern medicinal chemistry.
The synthesis of 2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile typically involves click chemistry methodologies, a hot topic in organic synthesis. Click chemistry, awarded the Nobel Prize in 2022, emphasizes efficient, high-yield reactions with minimal byproducts. This aligns with the growing industry focus on green chemistry and sustainable practices. The compound's compatibility with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) makes it a valuable candidate for modular drug design.
From an industrial perspective, CAS 2172038-66-1 is explored for its role in crop protection formulations. With global agriculture facing challenges like pesticide resistance and environmental regulations, novel triazole derivatives offer promising solutions. The propyl side chain in this compound may contribute to enhanced lipophilicity, improving its bioavailability in target organisms.
Analytical characterization of 2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile employs advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure high purity and precise structural confirmation, critical for regulatory compliance in pharmaceutical applications. The compound's stability under various pH conditions is also a subject of ongoing research, addressing common queries about its storage and handling in laboratory settings.
In the context of AI-driven drug discovery, CAS 2172038-66-1 has been featured in computational studies predicting its binding affinity to disease targets. Machine learning models trained on triazole-containing molecules highlight its potential as a kinase inhibitor or GPCR modulator. This intersection of cheminformatics and experimental validation reflects current trends in accelerating R&D timelines.
For suppliers and distributors, 2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile represents a niche but growing market segment. Sourcing high-quality batches requires stringent QC protocols, as impurities can significantly impact downstream applications. Certificates of Analysis (CoA) detailing residual solvents and heavy metal content are essential for end-users in regulated industries.
Future directions for this compound include exploring its structure-activity relationships (SAR) in drug candidates and optimizing synthetic routes for cost-effective scale-up. As the scientific community prioritizes fragment-based drug design, the 1,2,3-triazole scaffold of CAS 2172038-66-1 will likely remain a focal point for innovation.
2172038-66-1 (2-1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile) 関連製品
- 2227819-48-7(rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-hydroxyphenyl}carbamate)
- 3086-29-1(Trimethylsulfonium Chloride)
- 250228-62-7(N-(tert-Butyl)-N'-(4-(1-hydroxyethyl)benzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide)
- 851405-84-0(4-ethoxy-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)
- 59935-55-6(ACETIC ACID, TRIFLUORO-, 3-BROMOPHENYL ESTER)
- 2227925-61-1(rac-(1R,3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)
- 128627-49-6(2-(4-bromo-2-nitrophenoxy)acetic acid)
- 1155575-85-1(N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)
- 63203-48-5(ethyl 1-aminocyclohexane-1-carboxylate hydrochloride)
- 898430-77-8(N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-1,1'-biphenyl-4-carboxamide)




